molecular formula C15H12N6O4S3 B2509164 N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 477215-17-1

N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2509164
CAS No.: 477215-17-1
M. Wt: 436.48
InChI Key: XAJCGWBCRWBJRX-UHFFFAOYSA-N
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Description

This compound is a bis-thiadiazole derivative featuring a benzo[d][1,3]dioxole (piperonyl) moiety and a 5-methyl-1,3,4-thiadiazole substituent. Its structure comprises two 1,3,4-thiadiazole rings linked via a sulfide bridge, with one ring bearing the benzo[d][1,3]dioxole carboxamide group and the other substituted with a 5-methylthiadiazolylamino ketone.

Properties

IUPAC Name

N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N6O4S3/c1-7-18-19-13(27-7)16-11(22)5-26-15-21-20-14(28-15)17-12(23)8-2-3-9-10(4-8)25-6-24-9/h2-4H,5-6H2,1H3,(H,16,19,22)(H,17,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAJCGWBCRWBJRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N6O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide represents a complex structure that incorporates a thiadiazole moiety known for its diverse biological activities. This article reviews the biological activities associated with this compound and its derivatives, focusing on their pharmacological potential and mechanisms of action.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups:

  • Thiadiazole Ring : A five-membered heterocyclic ring containing nitrogen and sulfur, which is pivotal for biological activity.
  • Benzo[d][1,3]dioxole : A fused aromatic system that enhances the compound's stability and lipophilicity.
  • Carboxamide Group : Contributes to the solubility and potential interaction with biological targets.

Biological Activity Overview

Thiadiazole derivatives have been extensively studied for their wide range of biological activities. The following sections summarize key findings related to the biological activity of this specific compound.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance:

  • Antibacterial Effects : Compounds similar to the target structure have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 32.6 μg/mL, indicating potent activity compared to standard antibiotics like itraconazole with an MIC of 47.5 μg/mL .
CompoundTarget BacteriaMIC (μg/mL)
Thiadiazole Derivative AS. aureus32.6
Thiadiazole Derivative BE. coli40.0
Standard (Itraconazole)S. aureus47.5

Antiviral Activity

Thiadiazoles have also been recognized for their antiviral properties:

  • Mechanism of Action : Similar compounds have been observed to inhibit DNA synthesis in viruses, which is a crucial mechanism for antiviral activity .

Anti-inflammatory and Analgesic Properties

Several studies have highlighted the anti-inflammatory effects of thiadiazole derivatives:

  • Cytokine Inhibition : Some derivatives have demonstrated the ability to reduce pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A study evaluated various substituted thiadiazoles against multiple bacterial strains. The results indicated that compounds with specific substitutions at the thiadiazole ring exhibited enhanced antibacterial activity compared to their unsubstituted counterparts .
  • Synthesis and Testing of New Derivatives : Research focused on synthesizing novel 5-amino-1,3,4-thiadiazole derivatives showed promising diuretic activity alongside antimicrobial properties . These findings suggest that structural modifications can lead to compounds with dual therapeutic effects.
  • Crystal Structure Analysis : Crystallographic studies of related thiadiazole compounds revealed insights into their molecular geometry and electronic properties, which are critical for understanding their reactivity and biological interactions .

Scientific Research Applications

Anticancer Applications

Research has demonstrated that derivatives of thiadiazole exhibit promising anticancer properties. A study published in Acta Pharmaceutica evaluated several novel 1,3,4-thiadiazole derivatives for their anticancer activities against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) . The study found that compounds with similar structural frameworks to N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide exhibited significant cytotoxic effects.

Case Study: Structure Activity Relationship

The anticancer activity was assessed using IC50 values against various cell lines. For instance, one derivative showed an IC50 value of 10 µM against MCF-7 cells, indicating potent activity. The selectivity towards cancer cells was further confirmed by testing against non-cancerous NIH3T3 cell lines .

Antimicrobial Properties

The thiadiazole moiety is also recognized for its antimicrobial properties. A review highlighted the effectiveness of 1,3,4-thiadiazole derivatives in inhibiting bacterial growth and their potential as antimicrobial agents . The compound's structure allows it to interact with bacterial enzymes or cell membranes effectively.

Table: Antimicrobial Activity of Thiadiazole Derivatives

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AE. coli25 µg/mL
Compound BS. aureus15 µg/mL
N-(5-methyl...)P. aeruginosa20 µg/mL

Neuropharmacological Potential

Recent studies have explored the neuropharmacological applications of thiadiazole derivatives. Some compounds have shown efficacy in models of epilepsy and neurodegenerative diseases . The mechanism often involves modulation of neurotransmitter systems and ion channels.

Case Study: Antiepileptic Activity

In a systematic evaluation of various thiadiazole derivatives for antiepileptic activity, certain compounds demonstrated significant protective effects in seizure models. For example, a derivative exhibited over 80% protection in the PTZ (pentylenetetrazol) model at a dosage of 100 mg/kg .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Variations

  • Core Thiadiazole Backbone: The compound shares the 1,3,4-thiadiazole core with derivatives like N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide () and 5-(S-alkyl)-1,3,4-thiadiazole-2-carboxamides (). However, its dual thiadiazole system distinguishes it from monosubstituted analogs .
  • Substituent Diversity: Unlike compounds such as N-(5-nitrothiazol-2-yl)thiazole-2-carboxamide (), which feature nitro or heteroaryl groups, this compound incorporates a methyl-substituted thiadiazole and a benzodioxole carboxamide.

Physicochemical Properties

  • Solubility : The benzodioxole group may improve solubility in organic solvents compared to purely aromatic derivatives.

Data Tables

Table 2: Key Functional Group Contributions

Functional Group Role in Activity/Solubility Example Compound
Benzo[d][1,3]dioxole Enhances lipophilicity, π-π interactions Target compound
5-Methyl-1,3,4-thiadiazole Stabilizes thiadiazole ring, modulates electronic effects Target compound
Piperidine (in analogs) Increases basicity, potential CNS penetration N-(5-((2-(Piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

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